molecular formula C6H9N3O2 B104193 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5

6-Amino-1,3-dimethyluracil

Cat. No.: B104193
CAS No.: 6642-31-5
M. Wt: 155.15 g/mol
InChI Key: VFGRNTYELNYSKJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

6-Amino-1,3-dimethyluracil is a uracil derivative that plays a key role as an intermediate in the synthesis of purines . These purines constitute the basic nucleus of a number of medicinally active molecules . The primary targets of this compound are therefore the enzymes and receptors that interact with purines.

Mode of Action

It’s known that the compound’s derivatives have been shown to act as phosphodiesterase inhibitors, leading to the conservation of cyclic amp and promoting smooth muscle relaxation. It also forms complexes with metal ions, which is its mechanism of action as a stabilizer .

Biochemical Pathways

This compound is involved in the synthesis of heteroaromatics . It’s used as a reagent in the synthesis of new pyrimidine and caffeine derivatives that display highly potential antitumor activity . It’s also used as a starting material in the synthesis of fused pyrido-pyrimidines .

Pharmacokinetics

It’s known that the compound is used in the synthesis of other compounds, suggesting that it’s metabolized in the body

Result of Action

The result of the action of this compound is largely dependent on the specific structure and application of its derivatives. For instance, some derivatives display highly potential antitumor activity . Other derivatives have antimicrobial and antioxidant activities .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the synthesis of uracil-based compounds using this compound is catalyzed by nano-Ag at 70 °C . The catalyst is potentially recyclable from fresh up to the third run . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Amino-1,3-dimethyluracil typically involves the condensation of cyanoacetic acid with 1,3-dimethylurea. The process includes several steps:

Industrial Production Methods: In industrial settings, the production of this compound involves continuous feeding of liquid alkali and dimethyl cyanoacetylurea solution into an impinging stream reactor. This method ensures rapid and uniform mixing, improving reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,3-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-amino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRNTYELNYSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074350
Record name 6-Amino-1,3-dimethyluracil
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
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CAS No.

6642-31-5
Record name 6-Amino-1,3-dimethyluracil
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Record name 6-Amino-1,3-dimethyl uracil
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Record name 6-Amino-1,3-dimethyluracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-
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Record name 6-Amino-1,3-dimethyluracil
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Record name 6-amino-1,3-dimethyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 6-amino-1,3-dimethyluracil is C6H9N3O2. Its molecular weight is 155.15 g/mol. []

A: Yes, various spectroscopic techniques have been used to characterize this compound. Studies report data from FTIR, 1H NMR, and 13C NMR analyses. [, , , , , , ] For instance, X-ray crystallography confirmed the presence of intermolecular N--H...O=C hydrogen bonding in the crystal structure. []

ANone: this compound serves as a versatile starting material for various heterocyclic compounds. Some common reactions include:

  • Condensation reactions: Reacting this compound with aldehydes can produce aryl-bis(this compound-5-yl)methanes. [, , ] This reaction can be carried out in water at room temperature without additional catalysts or reagents. []
  • Cyclization reactions: this compound is used in multi-component reactions to synthesize various heterocycles like thiazolidin-4-ones, oxazolidin-4-ones, imidazolidin-4-ones, [, ] pyrido[2,3-d]pyrimidines, [, , , , , , ] pyrrolo[2,3-d]pyrimidine derivatives, [] and pyrimido[4,5-b]quinolines. [, , , , ]
  • Gould-Jacobs reaction: This reaction can be employed to synthesize 5-amino-pyrido[2,3-d]pyrimidine derivatives. []
  • Vilsmeier reaction: This reaction, applied to C-acetylated or C-cyanoacetylated this compound, yields 5-chloropyrido[2,3-d]pyrimidines. []
  • Reactions with donor-acceptor cyclopropanes: In the presence of a scandium trifluoromethanesulfonate catalyst, this compound reacts with donor-acceptor cyclopropanes, leading to 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones. []

A: Yes, this compound can be used as a building block for complex molecules. For example, it has been employed in the synthesis of uracil-annulated 8-azabicyclo[5.3.1]undecatetraene ring systems via reaction with 2,4,6-cyclooctatrienone. [] Researchers have also synthesized nevirapine-type tricycles using this compound as the starting material. []

ANone: While this compound itself is not a catalyst, it is often used as a reactant in reactions catalyzed by various catalysts. For example:

  • Fe3O4@TiO2 nanocomposite: This catalyst facilitates the synthesis of 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones from this compound, 4-hydroxycoumarin, and aromatic aldehydes. []
  • Co3O4/NiO@GQD@SO3H nanocomposite: This catalyst promotes the formation of chromenopyrimidines via a three-component reaction involving this compound, aromatic aldehydes, and 4-hydroxycoumarin. []
  • H3PW12O40@nano-ZnO: This catalyst enables the synthesis of pyrimido-fused benzophenazines from this compound, 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, and aromatic aldehydes. []

A: Yes, this compound has been successfully incorporated into stable materials. For instance, a chitosan-based hydrogel crosslinked with 2-chlorophenyl-bis(this compound-5-yl) methane (2Clph-BU-Cs) was developed and characterized. [] This hydrogel exhibited promising efficiency in removing anionic Congo red dye from aqueous solutions, indicating its potential in wastewater treatment applications.

A: Yes, computational methods such as DFT calculations have been used to investigate the dynamic processes involving hydrogen bonding in bis(this compound-5-yl)-methane derivatives. [] Additionally, molecular docking studies were performed to evaluate the binding affinity of α-aminophosphonates bearing this compound to the aromatase enzyme. []

A: Research on pyrido[2,3-d]pyrimidines, synthesized from this compound, reveals that structural modifications, especially at the 5- and 7-positions, significantly influence their vasorelaxant activity. [] Studies showed that while different substituents did not affect their effectiveness, they impacted the potency, as indicated by the EC50 values. []

ANone: Current research utilizing this compound focuses on:

  • Developing environmentally benign synthetic methods: This includes exploring the use of green catalysts, recyclable materials, and solvent-free conditions in the synthesis of this compound derivatives. [, , , , ]

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